N-1-adamantyl-1-(methylsulfonyl)-3-piperidinecarboxamide
Description
The exact mass of the compound this compound is 340.18206393 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(1-adamantyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-23(21,22)19-4-2-3-15(11-19)16(20)18-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-15H,2-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDLEKFLALJSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-1-adamantyl-1-(methylsulfonyl)-3-piperidinecarboxamide is a synthetic cannabinoid. Synthetic cannabinoids are a class of novel psychoactive substances that mimic the effects of natural cannabinoids by interacting with the same receptors. The primary targets of this compound are the cannabinoid receptors, specifically the CB1 receptor.
Mode of Action
As a synthetic cannabinoid, this compound acts as an agonist at the CB1 receptor. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB1 receptor and mimics the action of endogenous cannabinoids, leading to a range of physiological responses.
Biochemical Pathways
Like other synthetic cannabinoids, it is likely to affect the endocannabinoid system, which plays a crucial role in a variety of physiological processes, including pain sensation, mood, and memory.
Pharmacokinetics
It has been shown that synthetic cannabinoids are quickly metabolized after intake. The major metabolic pathway involves hydroxylation of the adamantyl (AD) ring. The major metabolites after 180 minutes showed dihydroxylation and monohydroxylation of the AD ring.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the CB1 receptor. As an agonist of this receptor, it can trigger a variety of responses, including analgesic effects, changes in mood, and alterations in memory processes.
Biochemical Analysis
Biochemical Properties
N-1-adamantyl-1-(methylsulfonyl)-3-piperidinecarboxamide interacts with various enzymes and proteins in biochemical reactions. The adamantyl group in the compound contributes to its stability, allowing it to participate in various biochemical reactions
Cellular Effects
Similar synthetic cannabinoids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Similar synthetic cannabinoids have been shown to be quickly metabolized in human liver microsomes, suggesting that the compound may have a short half-life
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
